molecular formula C15H22N4O2S B12227353 3-Methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one

3-Methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one

Cat. No.: B12227353
M. Wt: 322.4 g/mol
InChI Key: ISUREWIARGFJTJ-UHFFFAOYSA-N
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Description

3-Methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one is a complex organic compound that features a unique combination of functional groups, including a thiomorpholine ring, a piperidine ring, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiomorpholine-4-carbonyl chloride, which is then reacted with piperidine to form the piperidin-1-yl derivative. This intermediate is subsequently reacted with a dihydropyrimidinone precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-Methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    3-Methyl-6-[3-(piperidine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

Uniqueness

3-Methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C15H22N4O2S

Molecular Weight

322.4 g/mol

IUPAC Name

3-methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-one

InChI

InChI=1S/C15H22N4O2S/c1-17-11-16-13(9-14(17)20)19-4-2-3-12(10-19)15(21)18-5-7-22-8-6-18/h9,11-12H,2-8,10H2,1H3

InChI Key

ISUREWIARGFJTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=CC1=O)N2CCCC(C2)C(=O)N3CCSCC3

Origin of Product

United States

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